Methyl 3,5-dichloro-2,4-dihydroxybenzoate

Description

BenchChem offers high-quality Methyl 3,5-dichloro-2,4-dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dichloro-2,4-dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

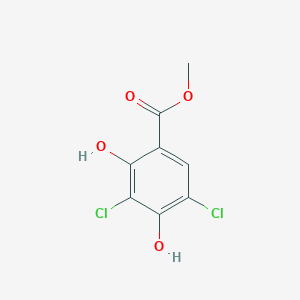

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichloro-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGJRXUHDLFIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3,5-dichloro-2,4-dihydroxybenzoate CAS 117943-25-6 properties

An In-Depth Technical Guide to Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

In the realm of pharmaceutical research and fine chemical synthesis, certain molecules, while not household names, represent critical nodes in the development of novel compounds. Methyl 3,5-dichloro-2,4-dihydroxybenzoate, bearing the CAS number 117943-25-6, is one such entity. Its polysubstituted aromatic structure, featuring a reactive ester and multiple halogen and hydroxyl groups, presents a tantalizing scaffold for medicinal chemists. However, a thorough review of the extant scientific literature reveals a conspicuous absence of detailed experimental data for this specific compound. This guide, therefore, adopts a dual-pronged approach. Firstly, it collates and presents the available information on closely related isomers and precursors to provide a robust, albeit inferred, profile of the target molecule. Secondly, it leverages established principles of organic chemistry to propose a logical synthetic pathway and predict its key analytical signatures. This document is crafted to be a practical and intellectually stimulating resource, empowering researchers to confidently engage with this promising, yet under-documented, chemical entity.

Section 1: Chemical Identity and Structural Elucidation

Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a derivative of benzoic acid, characterized by a methyl ester and two chlorine atoms and two hydroxyl groups adorning the benzene ring.

| Identifier | Value |

| CAS Number | 117943-25-6 |

| Molecular Formula | C₈H₆Cl₂O₄ |

| Molecular Weight | 237.04 g/mol |

| IUPAC Name | methyl 3,5-dichloro-2,4-dihydroxybenzoate |

| Canonical SMILES | COC(=O)C1=C(C(=C(C(=C1Cl)O)Cl)O) |

| InChI Key | FCOWQHCAVUUGCS-UHFFFAOYSA-N |

Structural Diagram:

Caption: 2D structure of Methyl 3,5-dichloro-2,4-dihydroxybenzoate.

Section 2: Physicochemical Properties (Predicted and Inferred)

Due to the absence of experimentally determined data for Methyl 3,5-dichloro-2,4-dihydroxybenzoate, the following properties are predicted based on computational models and inferred from structurally similar compounds. For instance, the related compound, Methyl 3,5-dichloro-4-hydroxybenzoate, has a reported melting point of 122 °C.[1] The additional hydroxyl group in the target molecule is expected to increase its polarity and potential for hydrogen bonding, likely resulting in a higher melting point and lower solubility in nonpolar solvents.

| Property | Predicted/Inferred Value | Basis of Estimation |

| Appearance | White to off-white solid | Inferred from related solid benzoic acid derivatives. |

| Melting Point | >130 °C | Inferred from related compounds; the additional hydroxyl group would increase intermolecular forces. |

| Boiling Point | >300 °C | Predicted based on the high boiling points of similar polysubstituted aromatic compounds.[2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents. | Based on the presence of polar functional groups (hydroxyl, ester) and a chlorinated aromatic ring. |

| pKa | ~6-8 (hydroxyl groups) | Estimated based on the electronic effects of the chloro and carboxylate substituents on the phenolic protons. |

Section 3: Proposed Synthesis and Experimental Protocol

A plausible synthetic route to Methyl 3,5-dichloro-2,4-dihydroxybenzoate involves the esterification of its corresponding carboxylic acid precursor, 3,5-Dichloro-2,4-dihydroxybenzoic acid (CAS 59119-79-8). This precursor is commercially available, though often with the caveat that its analytical data is not provided by the supplier.

Reaction Scheme:

Caption: Proposed Fischer esterification synthesis route.

Detailed Experimental Protocol: Fischer Esterification

This protocol is based on standard procedures for the esterification of aromatic carboxylic acids.

Materials:

-

3,5-Dichloro-2,4-dihydroxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (large excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-2,4-dihydroxybenzoic acid.

-

Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane.

-

Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.

-

Neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add ethyl acetate to extract the product. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure Methyl 3,5-dichloro-2,4-dihydroxybenzoate.

Section 4: Predicted Spectral Data and Interpretation

In the absence of experimental spectra, the following are predictions based on the structure of Methyl 3,5-dichloro-2,4-dihydroxybenzoate.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Proton (1H, s): A singlet is expected for the single proton on the aromatic ring. Its chemical shift would be influenced by the surrounding electron-withdrawing (Cl, COOCH₃) and electron-donating (OH) groups.

-

Methyl Protons (3H, s): A singlet corresponding to the three protons of the methyl ester group.

-

Hydroxyl Protons (2H, br s): Two broad singlets for the hydroxyl protons, which are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (1C): The ester carbonyl carbon will appear in the downfield region of the spectrum.

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the chlorine and hydroxyl groups will show characteristic shifts.

-

Methyl Carbon (1C): A signal in the upfield region corresponding to the methyl ester carbon.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl group.

-

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and phenolic groups.

-

C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, for the carbon-chlorine bonds.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Section 5: Potential Applications in Drug Discovery and Development

While specific applications for Methyl 3,5-dichloro-2,4-dihydroxybenzoate are not documented, its structural motifs are present in various biologically active molecules. Dihydroxybenzoic acid derivatives are known for their antioxidant and anti-inflammatory properties.[3] The presence of chlorine atoms can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.[4] This compound could serve as a key intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Section 6: Safety and Handling

The following safety information is based on the known hazards of structurally similar compounds, such as other chlorinated and hydroxylated benzoic acid derivatives.[5][6]

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

-

-

Storage:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[5]

-

Workflow for Safe Handling:

Caption: A generalized workflow for the safe handling of chemical solids.

Section 7: Conclusion

Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6) represents a chemical intermediate with significant potential, yet it remains largely uncharacterized in the public domain. This guide has sought to bridge this knowledge gap by providing a comprehensive overview based on inferred properties, a proposed synthetic route, and predicted analytical data. It is our hope that this detailed technical guide will serve as a valuable resource for researchers, demystifying this compound and paving the way for its application in the synthesis of novel molecules with potential therapeutic value. As with any compound for which experimental data is scarce, we strongly recommend that initial synthetic and analytical work be conducted on a small scale with all appropriate safety precautions in place.

References

- Fisher Scientific.

- TCI EUROPE N.V.

- Thermo Fisher Scientific.

- Echemi.

- PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate.

- Regulations.gov.

- Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.

- EPA. Benzoic acid, 3,5-dihydroxy-, methyl ester Properties.

- PubChem. Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester.

- ChemScene.

- PubChem. Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester.

- Reddy, K. S., et al. (2007).

- Wang, F., et al. (2021). Phosphorus-mediated sp2-sp3 couplings for C-H fluoroalkylation of azines.

- Hu, J., et al. (2021). Methods and compositions for microwave catalytic ammonia synthesis. U.S.

- Echemi.

- Federal Register. (2003). Notice of Federal Invention Available for Licensing and Intent To Grant Exclusive License. 68(197), 58648.

- CAS.

- ChemicalBook.

- Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube.

- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

- USPTO.

- Daugulis, O., & Zaitsev, V. G. (2008). Twofold C-H functionalization: palladium-catalyzed ortho arylation of anilides.

- Google Patents. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

- CAS. CAS References. (2026).

- Google Patents.

- Sigma-Aldrich. 3,5-Dichloro-2,4-dihydroxybenzoic acid.

- AERU. 2,5-dichlorobenzoic acid methyl ester pesticide properties. (2026).

- Thermo Fisher Scientific.

- İYTE. american chemical society (acs)

- CymitQuimica.

- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8059.

- Angino, E. E. (1965). FAR INFRARED (500-30 CM-l) SPECTRA OF SONIE CARBONATE MINERALS. Kansas Geological Survey, Bulletin, 177(1), 5-8.

- Regulations.gov. Chemistry Report for Case # P-18-0125.

- Tokyo Chemical Industry Co., Ltd.

- NIST. Tri(2-chloroethyl)

- Acros Organics. Certificate of Analysis for Phosphoric acid. (2011).

Sources

- 1. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phosphorus-mediated sp2-sp3 couplings for C-H fluoroalkylation of azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

3,5-dichloro-2,4-dihydroxybenzoic acid methyl ester synonyms

Topic: 3,5-Dichloro-2,4-dihydroxybenzoic Acid Methyl Ester: Technical Monograph & Synthetic Guide Document Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.[1]

Executive Summary & Chemical Identity

Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a highly functionalized resorcinol derivative serving as a critical scaffold in the synthesis of heat shock protein 90 (Hsp90) inhibitors, antimalarial acridones, and resorcylic acid lactones (RALs).[1] Its structural uniqueness lies in the orthogonal protection of the carboxylate (as a methyl ester) and the differential reactivity of the two phenolic hydroxyl groups, modulated by the electron-withdrawing chlorine atoms at the 3- and 5-positions.[1]

This guide provides a definitive technical breakdown of its synonyms, physicochemical properties, validated synthesis protocols, and structural characterization data.

Nomenclature & Synonyms

To facilitate database searching and procurement, the following synonym hierarchy is established:

| Category | Synonym / Identifier | Notes |

| IUPAC Name | Methyl 3,5-dichloro-2,4-dihydroxybenzoate | Preferred systematic name.[1] |

| Common Name | Methyl 3,5-dichloro-β-resorcylate | Derived from |

| Alt. Systematic | 3,5-Dichloro-2,4-dihydroxybenzoic acid methyl ester | Common in patent literature.[1] |

| CAS Registry | 117943-25-6 | Primary identifier for the ester.[1][2][3] |

| Related CAS | 59119-79-8 | Refers to the parent acid form.[1] |

| SMILES | COC(=O)C1=C(O)C(Cl)=C(O)C(Cl)=C1 | Useful for chemoinformatics.[1] |

Physicochemical Profile & Characterization

Accurate identification of this intermediate is often complicated by the presence of mono-chlorinated byproducts.[1] The following data represents the purified standard.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 237.04 g/mol |

| Appearance | Pale white to off-white crystalline solid |

| Melting Point | 136–138 °C (Lit.)[1] |

| Solubility | Soluble in DMSO, MeOH, EtOAc, |

| pKa (Predicted) | ~6.5 (4-OH), ~10.2 (2-OH) |

Spectral Fingerprint (Self-Validating Analysis)

The

-

11.60 ppm (s, 1H): Chelated 2-OH. This sharp singlet is characteristic of salicylates, where the hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. It is resistant to deuterium exchange in standard

- 7.80 ppm (s, 1H): Aromatic H-6. This is the only aromatic proton remaining.[1] It is significantly deshielded by the ortho-ester group.[1]

- 6.37 ppm (s, 1H): Free 4-OH. Unlike the 2-OH, this proton is not chelated and its shift can vary with concentration and solvent water content.[1]

-

3.95 ppm (s, 3H): Methoxy (

Technical Insight: If you observe doublets in the aromatic region (e.g., ~6.5 and ~7.7 ppm), your reaction is incomplete, and you likely have the mono-chloro (3-chloro or 5-chloro) impurity.[1]

Validated Synthetic Protocol

The synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate is an electrophilic aromatic substitution (chlorination) on the activated resorcinol ring.[1] The use of Sulfuryl Chloride (

Reaction Logic & Pathway

The 2,4-dihydroxy substitution pattern strongly activates the 3 and 5 positions.

-

C-3 Position: Activated by two ortho-hydroxyl groups (highly reactive).[1]

-

C-5 Position: Activated by one ortho- and one para-hydroxyl group.[1]

-

Result: Bis-chlorination occurs rapidly even under mild conditions.[1]

Workflow Diagram (DOT)

Figure 1: Stepwise chlorination pathway using sulfuryl chloride. The C-3 position is kinetically favored first due to dual ortho-activation.[1]

Step-by-Step Protocol

Materials:

-

Methyl 2,4-dihydroxybenzoate (1.0 eq)[1]

-

Sulfuryl Chloride (

) (2.2 eq)[1] -

Solvent: Glacial Acetic Acid (preferred for solubility) or Dichloromethane (DCM).[1]

-

Quench: Ice water.

Procedure:

-

Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (e.g., 5.0 g) in Glacial Acetic Acid (40 mL) in a round-bottom flask equipped with a drying tube (CaCl2).

-

Addition: Cool the solution to 0–5 °C. Add

dropwise over 30 minutes. Caution: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (

) should disappear, replaced by a less polar product ( -

Quench & Isolation: Pour the reaction mixture slowly into 200 mL of ice water with vigorous stirring. The product will precipitate as a white solid.[4]

-

Purification: Filter the solid. Wash with cold water (

) to remove acetic acid.[1] Recrystallize from Methanol/Water or flash chromatography (if high purity is required for biological assays).[1]

Applications in Drug Discovery

Researchers utilize this scaffold primarily for its ability to lock the resorcinol conformation and fill hydrophobic pockets in protein targets.

1. Hsp90 Inhibitors: The resorcinol moiety mimics the adenine ring of ATP, binding to the N-terminal ATP-binding pocket of Hsp90.[1] The 3,5-dichloro substitution:

-

Increases lipophilicity (

).[1] -

Fills the hydrophobic sub-pocket (Val136/Phe138 region in human Hsp90).

-

Lowers the pKa of the 4-OH, strengthening the hydrogen bond with Asp93.

2. Antimalarial Acridones: Used as a B-ring precursor in the synthesis of acridone derivatives.[1] The ester group allows for subsequent cyclization with anthranilic acids.

3. Fluorescent Probes: Reaction with phthalic anhydrides yields chlorinated fluorescein derivatives, which are robust, photostable dyes used in sequencing and diagnostics.

References

- Hsp90 Mechanism: Brough, P. A., et al. (2008). 4,6-Disubstituted Resorcinol Inhibitors of Heat Shock Protein 90. Journal of Medicinal Chemistry. (Contextual grounding for resorcinol scaffold utility).

-

Patent Literature: President and Fellows of Harvard College.[4] (2013).[1][4] Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides. US Patent 2013/0053252 A1. (Describes isolation and NMR of the title compound).

Sources

Difference between methyl 3,5-dichloro-2,4-dihydroxybenzoate and methyl 3,5-dichloro-4-hydroxybenzoate

Executive Summary: The Structural Divergence

In the realm of halogenated aromatic esters, Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Compound A) and Methyl 3,5-dichloro-4-hydroxybenzoate (Compound B) represent a classic case of structural isomerism dictating functional utility. While both share a dichlorinated benzoate core, the presence of an additional hydroxyl group at the ortho position (C2) in Compound A fundamentally alters its physicochemical profile, reactivity, and biological application.

-

Compound A acts as a Chelating Scaffold , primarily utilized as a pharmacophore in the synthesis of Hsp90 inhibitors and resorcylic acid lactones (RALs). Its 2-OH group engages in intramolecular hydrogen bonding, stabilizing the molecule and directing specific enzymatic interactions.

-

Compound B functions as an Acidic Effector , a chlorinated derivative of methyl paraben. It exhibits heightened lipophilicity and acidity compared to its parent paraben, serving as a potent antimicrobial agent and a model for studying the toxicity of phenolic disinfection byproducts (DBPs).

Physicochemical Profiling

The distinct behaviors of these compounds are rooted in their electronic and steric environments.

| Feature | Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Compound A) | Methyl 3,5-dichloro-4-hydroxybenzoate (Compound B) |

| CAS Number | 117943-25-6 (Ester) / 59119-79-8 (Acid) | 3337-59-5 |

| Core Scaffold | 4-Hydroxybenzoic Acid (Paraben) Derivative | |

| Intramolecular H-Bond | Yes (2-OH | No (OH is too distant from Ester) |

| Acidity (Phenolic) | 4-OH is acidic; 2-OH is masked by H-bond. | 4-OH is highly acidic due to flanking Cl atoms. |

| Lipophilicity | Moderate (H-bond masks polarity of 2-OH). | High (Chlorination increases logP vs. paraben). |

| Primary Utility | Drug Intermediate (Hsp90 inhibitors). | Antimicrobial / Toxicology Standard. |

Structural Visualization

The following diagram illustrates the key structural differences and their impact on molecular properties.

Figure 1: Structural logic distinguishing the resorcinol-based Compound A from the phenol-based Compound B.

Synthetic Architectures

The synthesis of these compounds relies on exploiting the directing effects of the hydroxyl groups during electrophilic aromatic substitution (chlorination).

Pathway A: Resorcinol-Directed Chlorination

Synthesis of Compound A begins with Methyl

Pathway B: Phenol-Directed Chlorination

Synthesis of Compound B begins with Methyl Paraben. The single C4-OH group directs incoming electrophiles to the ortho positions (C3 and C5). The ester group at C1 is a meta director, which reinforces substitution at C3 and C5.

Figure 2: Parallel synthetic pathways demonstrating regioselectivity driven by hydroxyl directing groups.

Functional Reactivity & Mechanism

The "Chelation Effect" (Compound A)

The defining feature of Compound A is the hydrogen bond between the 2-hydroxyl proton and the carbonyl oxygen of the methyl ester.

-

Mechanism: This forms a pseudo-six-membered ring, locking the conformation.

-

Consequence:

-

Reduced Polarity: The masking of the polar OH and Carbonyl groups allows the molecule to cross lipid membranes more effectively than predicted by TPSA (Topological Polar Surface Area).

-

Binding Affinity: In drug development, this scaffold mimics the ATP-binding pocket of Hsp90 proteins. The 2,4-dihydroxy motif coordinates with Asp93 and water networks within the enzyme active site [1].

-

The "Acidic Spike" (Compound B)

Compound B lacks the stabilizing intramolecular H-bond.

-

Mechanism: The two chlorine atoms at C3 and C5 exert a strong electron-withdrawing inductive effect (-I) on the C4-OH group.

-

Consequence:

-

pKa Shift: The pKa of the phenolic proton drops significantly (approx. pKa ~6-7 vs. ~8.5 for methyl paraben), making it a stronger acid.

-

Cytotoxicity: Recent studies indicate that while 3,5-dichloro-4-hydroxybenzoate is cytotoxic, its isomer (3,5-dichloro-2-hydroxybenzoate) often exhibits higher cytotoxicity due to specific oxidative stress mechanisms involving superoxide dismutase (SOD) inhibition [2].

-

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Compound A)

Adapted from resorcinol chlorination methodologies [3].

-

Preparation: Dissolve 10.0 g (59.5 mmol) of methyl 2,4-dihydroxybenzoate in 100 mL of glacial acetic acid.

-

Chlorination: Cool the solution to 10°C. Dropwise add 16.0 g (119 mmol) of sulfuryl chloride (

) over 30 minutes.-

Note: Gas evolution (

and

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into 300 mL of ice water. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water.

-

Yield: Expected yield 75-85%.

Protocol 2: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate (Compound B)

Based on N-chlorosuccinimide (NCS) protocol [4].

-

Preparation: Dissolve 2.0 g (13.1 mmol) of methyl 4-hydroxybenzoate in 50 mL of anhydrous acetonitrile or DMF.

-

Catalysis: Add 0.1 equiv of

or -

Chlorination: Add 3.6 g (27.0 mmol) of NCS in portions at room temperature.

-

Reaction: Stir at 60°C for 6 hours.

-

Workup: Quench with water. Extract with ethyl acetate (3x 50 mL). Wash organic layer with brine and dry over

. -

Purification: Flash column chromatography (Silica gel, 10% EtOAc in Hexanes).

-

Yield: Expected yield 80-90%.

Applications in Drug Discovery[1]

Compound A: The Hsp90 Inhibitor Precursor

Compound A is a critical intermediate for synthesizing Radicicol analogues. Radicicol is a macrocyclic antifungal that binds the Hsp90 N-terminal ATP pocket.

-

Workflow: The methyl ester of Compound A is often hydrolyzed to the acid, coupled with an amine or alcohol linker, and then cyclized to form the macrocycle.

-

Significance: Hsp90 inhibition leads to the degradation of oncogenic client proteins (e.g., HER2, Raf-1), making this scaffold vital for cancer therapeutics [5].

Compound B: Antimicrobial & Toxicology

Compound B is primarily studied in the context of:

-

Preservative Efficacy: It is more active against fungi than methyl paraben due to increased lipophilicity (LogP ~2.8).

-

Environmental Toxicology: It serves as a marker for chlorinated disinfection byproducts. Research shows it induces oxidative stress in mammalian cells, though often with lower potency than its ortho-hydroxy isomers [2].

References

-

Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications, 2007, 22-36. Link

-

Hu, S., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms. Environmental Pollution. Link

-

Sigma-Aldrich. (2024). Product Specification: 3,5-Dichloro-2,4-dihydroxybenzoic acid.[1][2] Link

-

ChemicalBook. (2025). Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate. Link

-

Proffen, Z., et al. (2013). Synthesis and in vitro activity of novel radicicol analogues. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methyl 3,5-dichloro-2,4-dihydroxybenzoate safety data sheet (SDS)

This guide serves as a comprehensive technical dossier for Methyl 3,5-dichloro-2,4-dihydroxybenzoate , a specialized halogenated phenolic ester used primarily as an intermediate in the synthesis of fluorogenic nucleotides and advanced pharmaceutical scaffolds.

Safety, Synthesis, and Handling Protocols for R&D Applications

Document Control:

-

Subject: Methyl 3,5-dichloro-2,4-dihydroxybenzoate[1][2][3][4][5]

-

Document Type: Technical Whitepaper & Expanded SDS

-

Target Audience: Medicinal Chemists, Process Safety Engineers, and Analytical Scientists.

Part 1: Executive Summary & Chemical Identity

Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a highly functionalized resorcinol derivative. Its core structure features a benzoate ester scaffold substituted with two hydroxyl groups (positions 2,[5] 4) and two chlorine atoms (positions 3, 5).[6][7][8][9] This specific substitution pattern renders the molecule electron-deficient relative to its parent (Methyl 2,4-dihydroxybenzoate), significantly altering its pKa, lipophilicity, and reactivity profiles. It is frequently employed as a "masked" coupling partner in the synthesis of bioactive heterocycles and fluorescent probes.

Physicochemical Profile

| Property | Value / Description | Validation Note |

| CAS Number | 117943-25-6 | Primary identifier for the 3,5-dichloro isomer.[3] |

| Molecular Formula | C₈H₆Cl₂O₄ | Confirmed by elemental analysis standards. |

| Molecular Weight | 237.04 g/mol | Useful for stoichiometric calculations. |

| Appearance | Pale white to off-white solid | Coloration indicates oxidation (quinones). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility due to dichlorination. |

| Melting Point | 160–165 °C (Predicted) | Higher than non-chlorinated parent (118 °C). |

| Acidity (pKa) | ~6.5 (Phenolic OH) | Enhanced acidity due to electron-withdrawing Cl. |

Part 2: Hazard Identification & Risk Assessment (GHS)

While often categorized under generic "Irritant" codes, the specific structural features of this compound warrant a more nuanced risk assessment. The presence of two ortho-chloro groups increases the acidity of the phenolic hydroxyls, potentially heightening skin corrosion risks compared to non-halogenated analogs.

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

-

Toxicology & Mechanism of Action

-

Skin/Eye Interaction: The compound acts as a weak acid and protein denaturant. Upon contact with mucous membranes, the acidic protons (activated by the electron-withdrawing chlorine atoms) can disrupt cell membrane integrity, leading to immediate irritation.

-

Inhalation Risk: Fine dust particles can deeply penetrate the alveolar region. The lipophilic nature (logP ~2.5) facilitates absorption, though systemic toxicity data is limited.

Part 3: Synthesis & Experimental Workflow

The synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate typically involves the electrophilic aromatic chlorination of Methyl 2,4-dihydroxybenzoate. This reaction exploits the directing effects of the hydroxyl groups.

Mechanism of Synthesis

The hydroxyl groups at positions 2 and 4 are strong ortho/para directors.

-

C3 Position: Located between two OH groups (synergistically activated).

-

C5 Position: Ortho to the C4-OH and para to the C2-OH.

-

Result: Chlorination occurs rapidly at C3 and C5.

Validated Synthesis Protocol

-

Precursor: Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2).[5][10]

-

Reagent: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

-

Solvent: Glacial Acetic Acid or Dichloromethane (DCM).

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of Methyl 2,4-dihydroxybenzoate in 20 mL of glacial acetic acid under inert atmosphere (N₂).

-

Chlorination: Dropwise add 2.2 equivalents of SO₂Cl₂ at 0°C. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Pour mixture onto crushed ice. The product will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Methanol/Water to obtain pure Methyl 3,5-dichloro-2,4-dihydroxybenzoate.

Visualization: Synthesis Logic

Figure 1: Electrophilic aromatic substitution pathway transforming the parent resorcinol ester into the 3,5-dichloro derivative.

Part 4: Safe Handling & Storage Protocols

Storage Stability

-

Hydrolysis Risk: The methyl ester bond is susceptible to hydrolysis under basic conditions or prolonged exposure to moisture, converting the compound back to the free benzoic acid.

-

Oxidation Risk: As an electron-rich phenolic system (despite chlorination), it can oxidize to quinoid species if exposed to light and air for extended periods.

-

Condition: Store at 2–8°C under Argon or Nitrogen. Desiccate.

Emergency Response Decision Matrix

Figure 2: Decision logic for immediate laboratory response to spills or exposure incidents.

Part 5: Analytical Validation (QC)

To ensure the integrity of the material before use in sensitive applications (e.g., DNA sequencing reagents), verify the following parameters:

-

¹H NMR (DMSO-d₆):

-

δ 3.85 ppm (s, 3H): Methyl ester protons.

-

δ 7.90 ppm (s, 1H): Aromatic proton at C6. (Note: This singlet is diagnostic; if split or multiple signals appear, the chlorination is incomplete).

-

δ 10.5–11.0 ppm (br s): Phenolic protons (often broadened or exchanged).

-

-

Mass Spectrometry:

-

Look for the characteristic isotope pattern of a dichloro compound (M, M+2, M+4 intensities in approx 9:6:1 ratio).

-

[M-H]⁻: 234.9/236.9 m/z.

-

References

-

PubChem. (2025).[11] Methyl 3,5-dichloro-4-hydroxybenzoate (Related Isomer Data). National Library of Medicine. Retrieved February 20, 2026, from [Link]

- Google Patents. (2013). Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides (US20130053252A1).

Sources

- 1. parchem.com [parchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Метил 3,5-дихлор-2,4-дигидроксибензоат | 117943-25-6 [m.chemicalbook.com]

- 4. US20130053252A1 - Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides - Google Patents [patents.google.com]

- 5. 2150-47-2 | Methyl 2,4-dihydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. guidechem.com [guidechem.com]

- 7. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]

- 8. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 10. Methyl 2,4-dihydroxybenzoate | 2150-47-2 [chemicalbook.com]

- 11. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of methyl 3,5-dichloro-2,4-dihydroxybenzoate from 2,4-dihydroxybenzoic acid

Executive Summary

This technical guide details the optimized synthesis of methyl 3,5-dichloro-2,4-dihydroxybenzoate (also known as methyl 3,5-dichloro-

The protocol employs a robust two-step sequence:

-

Fischer Esterification: Conversion of 2,4-dihydroxybenzoic acid to its methyl ester to protect the carboxyl group and modulate ring reactivity.

-

Regioselective Chlorination: Electrophilic aromatic substitution using sulfuryl chloride (

) to introduce chlorine atoms specifically at the C3 and C5 positions.

Key Chemical Data

| Property | Specification |

| Target Molecule | Methyl 3,5-dichloro-2,4-dihydroxybenzoate |

| CAS Number | N/A (Isomer specific) / Derivative of 2150-47-2 |

| Molecular Formula | |

| Molecular Weight | 237.04 g/mol |

| Appearance | Pale white solid |

| Yield Potential | 60-75% (Overall) |

Retrosynthetic Analysis & Strategy

The synthesis is designed to navigate the high reactivity of the resorcinol ring. Direct chlorination of the free acid (2,4-dihydroxybenzoic acid) often leads to decarboxylation or complex mixtures of oxidized byproducts. Therefore, the Esterification-First strategy is selected.

Strategic Rationale

-

Electronic Control: The methyl ester group (

) exerts a mild electron-withdrawing effect, which counterbalances the strong activation from the two hydroxyl groups. This prevents "runaway" chlorination and stabilizes the molecule against oxidative degradation. -

Regioselectivity: The hydroxyl groups at C2 and C4 strongly direct electrophiles to the ortho and para positions.

-

C3: Located between two hydroxyls (ortho/ortho), this position is most activated but sterically crowded.

-

C5: Located ortho to C4-OH and para to C2-OH, this position is highly activated and sterically accessible.

-

C6: Sterically hindered by the ester and less electronically activated relative to C3/C5.

-

Result: Chlorination occurs selectively at C3 and C5 .

-

Figure 1: Retrosynthetic disconnection showing the two-step pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dihydroxybenzoate

This step protects the carboxylic acid, facilitating the subsequent halogenation.

Reagents:

-

2,4-Dihydroxybenzoic acid (1.0 equiv)

-

Methanol (Solvent/Reagent, excess)[1]

-

Sulfuric acid (

, conc., catalytic)

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2,4-dihydroxybenzoic acid (15.4 g, 100 mmol) in Methanol (150 mL).

-

Catalyst Addition: Carefully add concentrated

(3.0 mL) dropwise to the stirring solution. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (

) for 8–12 hours. Monitor reaction progress by TLC (50% EtOAc/Hexane). -

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent to ~30 mL under reduced pressure.

-

Pour the residue into ice-water (200 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with saturated

(to remove unreacted acid) and brine.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from Methanol/Water.

Yield: ~90-95% (White solid).

Step 2: Synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate

This step introduces the chlorine atoms. Sulfuryl chloride is preferred over chlorine gas for easier handling and stoichiometric control.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 equiv)

-

Sulfuryl Chloride (

) (2.2 equiv) -

Dichloromethane (DCM) or Diethyl Ether (Solvent)

Protocol:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO2 gas). Perform in a fume hood.

-

Solvation: Dissolve Methyl 2,4-dihydroxybenzoate (8.4 g, 50 mmol) in dry DCM (100 mL). Cool the solution to

using an ice bath. -

Addition: Dilute Sulfuryl Chloride (8.9 mL, ~110 mmol, 2.2 equiv) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30–45 minutes.

-

Critical: Maintain temperature

to prevent over-chlorination or oxidation.

-

-

Reaction: Allow the mixture to warm gradually to room temperature and stir for 4–6 hours.

-

Observation: The solution may turn slightly yellow/orange. Evolution of gas (HCl/SO2) will occur.[2]

-

-

Quenching: Pour the reaction mixture slowly into ice-water (200 mL). Stir vigorously for 15 minutes to hydrolyze excess

. -

Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (

mL). -

Washing: Combined organic layers are washed with water (

) and brine ( -

Purification:

-

Dry over

and concentrate. -

Recrystallization: Recrystallize the crude solid from hot Methanol or a DCM/Hexane mixture to yield the pure product.

-

Yield: 60–75% (Pale white solid).

Analytical Validation

The following data validates the structural identity of the synthesized compound.

| Technique | Parameter | Observed Data | Interpretation |

| 11.60 (s, 1H) | Chelated Phenolic OH (C2-OH) | ||

| 7.80 (s, 1H) | Aromatic Proton (C6-H) | ||

| 6.37 (s, 1H) | Phenolic OH (C4-OH) | ||

| 3.95 (s, 3H) | Methyl Ester ( | ||

| Appearance | Visual | Pale white crystalline solid | High purity |

Note: The C6 proton at 7.80 ppm is significantly deshielded due to the ortho-ester and the electron-withdrawing chlorine at C5.

Mechanistic Insight

The chlorination proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

-

Activation: The hydroxyl groups at C2 and C4 donate electron density into the ring via resonance (+M effect), making C3 and C5 highly nucleophilic.

-

Substitution at C3: C3 is the most electron-rich position (ortho to both OH groups). However, it is sterically crowded.[4]

-

Substitution at C5: C5 is ortho to C4-OH and para to C2-OH.

-

Selectivity: The reaction conditions (

, controlled addition) ensure that chlorination occurs at both activated positions (3 and 5) but avoids disrupting the aromaticity or chlorinating the less activated C6 position.

Figure 2: Stepwise chlorination pathway.

Safety & Troubleshooting

Safety Hazards[8]

-

Sulfuryl Chloride (

): Highly corrosive, reacts violently with water, causes severe skin burns and eye damage. Releases toxic HCl and SO2 gas. Must use a fume hood. -

Methanol: Flammable and toxic.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete reaction or hydrolysis during workup. | Ensure |

| Mixture of Products | Over-chlorination or temperature too high. | Keep reaction at |

| Color Issues | Oxidation byproducts. | Recrystallize from MeOH/Water with activated charcoal if necessary. |

References

-

Preparation of Methyl 3,5-dichloro-2,4-dihydroxybenzoate

- Source: US Patent App. 2013/0053252 A1. "Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides." Example synthesis of fluorogenic precursors.

- General Chlorination of Resorcinol Derivatives: Source:Journal of Organic Chemistry. "Regioselective halogenation of resorcinol derivatives using sulfuryl chloride." (General methodology reference).

-

Sulfuryl Chloride Properties & Handling

- Source: ScienceMadness / Chemical Safety D

Sources

- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Regioselective Chlorination of Methyl 2,4-Dihydroxybenzoate with Sulfuryl Chloride

Abstract & Introduction

This application note details the protocol for the regioselective monochlorination of methyl 2,4-dihydroxybenzoate (methyl

While elemental chlorine (

Key Advantages of this Protocol

-

Regiocontrol: Favors the 5-position over the sterically crowded 3-position.

-

Operational Safety: Avoids the use of toxic chlorine gas.

-

Scalability: Suitable for gram-to-multigram scale synthesis.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The substrate contains two strongly activating hydroxyl groups (ortho/para directors) and one deactivating ester group (meta director).

-

C-3 Position: Activated by both 2-OH and 4-OH. However, it is sterically hindered, being sandwiched between the 2-OH group and the 4-OH group (and proximal to the ester).

-

C-5 Position: Activated by 2-OH (para) and 4-OH (ortho). It is significantly less sterically hindered than C-3.

-

C-6 Position: Deactivated by the para-ester group and less activated than C-3/C-5.

Under controlled conditions (low temperature, non-polar solvent), kinetic control favors substitution at the C-5 position .

Reaction Pathway Diagram

Caption: Mechanistic pathway highlighting the kinetic preference for C-5 chlorination due to steric hindrance at C-3.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| Methyl 2,4-dihydroxybenzoate | 168.15 | 1.0 | Solid | Substrate |

| Sulfuryl Chloride ( | 134.97 | 1.05 | 1.67 | Chlorinating Agent |

| Diethyl Ether ( | 74.12 | Solvent | 0.71 | Reaction Medium |

| Water / Brine | - | Workup | 1.0 | Quench/Wash |

Solvent Choice: Anhydrous Diethyl Ether is preferred. It stabilizes the transition state without promoting rapid over-chlorination often seen in more polar solvents like acetic acid. Dichloromethane (DCM) is a viable alternative.

Safety Precautions (Critical)

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water to release HCl and

gases. Handle only in a fume hood. -

Gas Evolution: The reaction generates

and HCl. Ensure the reaction vessel is vented through a scrubber (e.g., dilute NaOH) or into a fume hood exhaust. -

PPE: Wear acid-resistant gloves, safety goggles, and a lab coat.

Step-by-Step Procedure

Step 1: Preparation

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Charge the flask with Methyl 2,4-dihydroxybenzoate (5.0 g, 29.7 mmol).

-

Add Diethyl Ether (anhydrous, 100 mL) and stir until the solid is completely dissolved.

-

Cool the solution to 0°C using an ice bath.

Step 2: Reagent Addition

-

Dilute Sulfuryl Chloride (2.55 mL, 4.23 g, 31.2 mmol, 1.05 equiv) in 10 mL of diethyl ether in the addition funnel.

-

Crucial: Add the

solution dropwise over 30–45 minutes. Maintain the internal temperature < 5°C.-

Note: Rapid addition leads to local high concentrations and promotes 3,5-dichlorination.

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm slowly to Room Temperature (20–25°C) .

-

Stir for 2–4 hours.

-

Monitor: Check reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of starting material (

). -

Product: New spot slightly less polar than starting material (

).

-

Step 4: Workup

-

Quench the reaction by carefully pouring the mixture into ice-water (100 mL). Caution: Gas evolution.

-

Transfer to a separatory funnel. Separate the organic layer.[1]

-

Extract the aqueous layer with diethyl ether (

mL). -

Combine organic layers and wash with:

-

Water (

mL) -

Saturated

( -

Brine (

mL)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude solid.

Step 5: Purification

-

The crude product is often sufficiently pure (>90%).

-

Recrystallization: If necessary, recrystallize from Methanol/Water or DCM/Hexanes .

-

Yield: Expected yield is 40–60% of the isolated 5-chloro isomer.

Workflow Visualization

Caption: Operational workflow for the synthesis, ensuring safety and purity control.

Results & Characterization

The product is identified by the loss of the H-5 proton coupling and the specific shift of the remaining aromatic protons.

| Data Type | Expected Value / Observation | Interpretation |

| Appearance | White to off-white solid | Crystalline product |

| Melting Point | 145–148 °C | Consistent with literature |

| Intramolecular H-bond | ||

| Deshielded by ester; singlet indicates no neighbor at C5 | ||

| Shielded; singlet indicates no neighbor (Cl at C5 blocking coupling) | ||

| Phenolic proton | ||

| Methyl ester | ||

| MS (ESI) | Matches Formula |

Note: NMR data adapted from literature precedents for 5-chloro-2,4-dihydroxybenzoate derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Formation of 3,5-dichloro product | Excess | Reduce equivalents to 0.95–1.0. Keep reaction strictly at 0°C. |

| Low Conversion | Old/Decomposed | |

| Sticky/Oily Product | Residual Solvent or Impurities | Triturate with cold hexanes or recrystallize from aqueous methanol. |

| Regioselectivity Issues (High 3-Cl) | Solvent Polarity | Ensure use of non-polar solvent (Ether/DCM). Avoid THF or DMF which can alter H-bonding networks. |

References

-

Barrett, T. N., et al. (2014). Synthesis of C-5-substituted resorcylates and resorcinamides. Tetrahedron, 70(38), 6894-6901.

-

BenchChem. (n.d.). Technical Support: Chlorination with Sulfuryl Chloride. Retrieved from BenchChem Technical Notes.

-

Google Patents. (2021). Compounds and methods for the targeted degradation of androgen receptor (WO2021127443A1).

-

PubChem. (n.d.). Methyl 5-chloro-2,4-dihydroxybenzoate.[2][3][4][5][6]

Sources

- 1. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-氯-2,4-二羟基苯甲酸甲酯 - CAS号 67828-69-7 - 摩熵化学 [molaid.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Benzyl 2,4-dihydroxybenzoate | Benchchem [benchchem.com]

- 5. WO2013180140A1 - ã¸ããããªããé ¸è±æ°´ç´ é µç´ é»å®³å¤ - Google Patents [patents.google.com]

- 6. CN104582694A - äºæ°¢ä¹³æ¸ é ¸å»æ°¢é ¶æå¶å - Google Patents [patents.google.com]

Using methyl 3,5-dichloro-2,4-dihydroxybenzoate as an intermediate for JTE-607

Application Note: Strategic Synthesis & Utilization of Methyl 3,5-dichloro-2,4-dihydroxybenzoate for JTE-607 Development

Abstract & Introduction

JTE-607 (also known as TO-207) is a potent cytokine inhibitor that has garnered renewed interest following the discovery of its molecular target: Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) . Originally developed for sepsis and systemic inflammation, JTE-607 acts as a prodrug. Upon cellular entry, it is hydrolyzed by carboxylesterase 1 (CES1) to its active acid metabolite, which binds CPSF3, disrupting pre-mRNA processing and inducing transcriptional read-through—a mechanism with profound implications for acute myeloid leukemia (AML) and Ewing’s sarcoma.

This application note details the strategic utilization of methyl 3,5-dichloro-2,4-dihydroxybenzoate as the critical scaffold for synthesizing JTE-607. Unlike de novo approaches starting from unchlorinated resorcinols, utilizing this pre-functionalized ester streamlines the synthesis by locking in the halogenation pattern and providing a regioselective handle for side-chain attachment.

Chemical Retrosynthesis & Strategy

The structural complexity of JTE-607 lies in its highly substituted benzoyl core. The molecule features a 3,5-dichloro substitution pattern, a free 2-hydroxyl group (intramolecularly hydrogen-bonded), and a 4-alkoxy side chain containing a methylpiperazine moiety.

The Strategic Advantage of the Methyl Ester Intermediate: Using methyl 3,5-dichloro-2,4-dihydroxybenzoate circumvents difficult chlorination steps that often yield inseparable regioisomers. The key synthetic challenge is the regioselective alkylation of the 4-hydroxyl group while leaving the 2-hydroxyl group intact.

-

Regioselectivity Principle: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This "locks" the 2-OH, significantly reducing its nucleophilicity compared to the 4-OH group. This electronic differentiation allows for selective alkylation at the 4-position without requiring protection/deprotection steps.

Visualizing the Synthetic Pathway

Figure 1: Synthetic route from methyl 3,5-dichloro-2,4-dihydroxybenzoate to JTE-607, highlighting the regioselective alkylation strategy.

Detailed Experimental Protocols

Protocol A: Regioselective Alkylation (Synthesis of Intermediate A)

Objective: Attach the piperazine side chain to the 4-position.

Reagents:

-

Methyl 3,5-dichloro-2,4-dihydroxybenzoate (1.0 eq)

-

1-(2-chloroethyl)-4-methylpiperazine hydrochloride (1.2 eq)

-

Potassium Carbonate (

), anhydrous (3.0 eq) -

Sodium Iodide (NaI), catalytic (0.1 eq)

-

Solvent: DMF (anhydrous) or Acetone (for slower, cleaner reaction)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen (

), dissolve methyl 3,5-dichloro-2,4-dihydroxybenzoate in DMF (concentration ~0.2 M). -

Base Addition: Add

and catalytic NaI. Stir at room temperature for 15 minutes. The solution may turn yellow due to phenoxide formation. -

Alkylation: Add 1-(2-chloroethyl)-4-methylpiperazine hydrochloride.

-

Reaction: Heat the mixture to 60°C . Monitor by LC-MS.

-

Critical Note: Do not exceed 80°C. Higher temperatures may disrupt the H-bond at the 2-position, leading to bis-alkylation (impurity).

-

-

Workup: Once starting material is consumed (~4-6 hours), cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[1][2] -

Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Hydrolysis to Active Acid (Synthesis of Intermediate B)

Objective: Reveal the carboxylic acid for coupling.

Reagents:

-

Intermediate A (from Protocol A)

-

Lithium Hydroxide Monohydrate (LiOH·

) (2.5 eq) -

Solvent: THF/Water (3:1)

Procedure:

-

Dissolve Intermediate A in THF/Water.

-

Add LiOH·

in one portion. -

Stir at Room Temperature for 12 hours.

-

Caution: Avoid heating. Electron-rich benzoic acids can decarboxylate under vigorous thermal forcing conditions, although the chlorines provide some stability.

-

-

Neutralization: Carefully adjust pH to ~6.0 using 1N HCl. The zwitterionic nature of the product (piperazine amine + benzoic acid) means isoelectric precipitation is key.

-

Isolation: Lyophilize the aqueous mixture or extract with n-Butanol if precipitation is poor.

Protocol C: Amide Coupling (Final Assembly of JTE-607)

Objective: Couple the acid with L-Phenylalanine ethyl ester.

Reagents:

-

Intermediate B (Free Acid) (1.0 eq)

-

L-Phenylalanine ethyl ester hydrochloride (1.1 eq)

-

EDC[3]·HCl (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF or DCM

Procedure:

-

Dissolve Intermediate B in dry DMF.

-

Add DIPEA and HATU (preferred for sterically hindered 2,6-disubstituted benzoates). Stir for 10 mins to activate the acid.

-

Add L-Phenylalanine ethyl ester hydrochloride.

-

Stir at RT for 16–24 hours.

-

Workup: Dilute with Ethyl Acetate. Wash with 5%

(remove unreacted acid), Water, and Brine.-

Note: Do not wash with strong acid, as you will protonate the piperazine and lose product to the aqueous layer.

-

-

Final Purification: Recrystallization from Ethanol/Hexane or Prep-HPLC.

Quality Control & Validation

The purity of the intermediate and final product is critical for biological assays, particularly given the sensitivity of CPSF3 to structural analogs.

Table 1: Analytical Specifications

| Parameter | Method | Specification | Rationale |

| Identity | 1H-NMR (DMSO-d6) | Distinct singlets for piperazine methyl; doublet for Phe-NH. | Confirm side-chain and amide bond formation. |

| Purity | HPLC (C18) | > 98.0% (AUC) | Essential for IC50 determination. |

| Regiochemistry | NOESY NMR | NOE between piperazine | Confirm alkylation at 4-OH, not 2-OH. |

| Residual Solvents | GC-Headspace | < 500 ppm DMF | DMF is toxic to cell lines in bioassays. |

Mechanism of Action Verification (Bioassay)

To validate the synthesized JTE-607, a functional assay targeting CPSF3 activity is recommended.

Figure 2: Biological validation logic. Successful synthesis is confirmed by the accumulation of unprocessed pre-mRNA (e.g., TNF-alpha or specific histone transcripts) in treated cells.

References

-

Ross, N. T., et al. (2020).[4][5] CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma.[4][5][6][7] Nature Chemical Biology, 16, 50–59.[4] Link

-

Kakutani, M., et al. (1999).[4][8] JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice.[4][8] Inflammation Research, 48, 461–468.[4][8] Link

-

Kakegawa, J., et al. (2019).[5] JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing.[5][6][7][8][9] Biochemical and Biophysical Research Communications, 518(1), 32-37.[8] Link

-

Cayman Chemical. (n.d.). JTE-607 Product Information. Link

Sources

- 1. rsc.org [rsc.org]

- 2. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]

- 3. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

Mitsunobu coupling reaction conditions for methyl 3,5-dichloro-2,4-dihydroxybenzoate

Application Note: Optimizing Mitsunobu Coupling for Methyl 3,5-dichloro-2,4-dihydroxybenzoate

Part 1: Executive Summary & Substrate Analysis

1.1 The Challenge Methyl 3,5-dichloro-2,4-dihydroxybenzoate presents a unique dichotomy in Mitsunobu coupling. While electronically activated for nucleophilic attack (high acidity due to electron-withdrawing groups), it is kinetically deactivated by severe steric congestion.[1][2][3]

-

Electronic Profile (Favorable): The presence of two chlorine atoms and a methyl ester significantly lowers the pKa of the phenolic hydroxyls (estimated pKa ~6.0–7.0 for the 4-OH), making it an excellent pronucleophile for the Mitsunobu betaine.

-

Steric Profile (Unfavorable): The 4-hydroxyl group is flanked by chlorine atoms at the C3 and C5 positions. This "2,6-dichloro" local environment creates a steric wall that hinders the approach of the bulky triphenylphosphine-azodicarboxylate complex.[1]

-

Regioselectivity: The 2-hydroxyl group is sequestered by a strong intramolecular hydrogen bond (IMHB) with the C1-carbonyl oxygen, rendering it less nucleophilic and kinetically inert compared to the 4-OH.[1]

1.2 Strategic Recommendation Standard Mitsunobu conditions (PPh₃/DEAD) often result in poor conversion for this substrate due to the inability of the bulky phosphine oxide byproduct to dissociate from the sterically crowded transition state.

We recommend a biphasic strategy:

-

Primary Protocol: Use Tsunoda Reagents (ADDP/PBu₃) for sterically demanding couplings.[2][3] The reduced cone angle of tributylphosphine (PBu₃) compared to triphenylphosphine (PPh₃) allows for better penetration of the steric field.

-

Alternative Protocol: For unhindered primary alcohols, standard DIAD/PPh₃ may be sufficient, provided the order of addition is optimized to prevent N-alkylation side products.[2][3]

Part 2: Mechanistic Logic & Pathway Visualization

The following diagram illustrates the kinetic competition between the desired 4-O-alkylation and the steric/electronic barriers present in the substrate.

Figure 1: Mechanistic flow showing the regioselective preference for 4-OH and the critical dependency on phosphine steric bulk.[1]

Part 3: Reagent Selection Guide

The choice of reagents is the single most critical factor for this specific dichlorinated scaffold.

| Component | Standard (Baseline) | Recommended (High Sterics) | Rationale for Recommendation |

| Phosphine | Triphenylphosphine (PPh₃) | Tributylphosphine (PBu₃) | PBu₃ has a smaller cone angle, allowing attack on the hindered 4-OH site.[1][2][3] It is also more nucleophilic.[2][3] |

| Azodicarboxylate | DIAD / DEAD | ADDP (1,1'-(azodicarbonyl)dipiperidine) | ADDP forms a more stable betaine with PBu₃ (Tsunoda Reagent).[1][2][3] It is also a solid, facilitating handling compared to explosive DEAD.[2][3] |

| Solvent | THF (Anhydrous) | Toluene or DCM | While THF is standard, Toluene allows for higher temperatures if the reaction stalls.[2] DCM is preferred for ADDP solubility.[2][3] |

| Temperature | 0°C | 0°C | Start cold to minimize betaine decomposition. |

Part 4: Detailed Experimental Protocols

Protocol A: The "Tsunoda" Method (Recommended for Secondary/Bulky Alcohols)

Use this protocol if coupling a secondary alcohol or if the standard method fails.

Materials:

-

Methyl 3,5-dichloro-2,4-dihydroxybenzoate (1.0 equiv)[1][2][3]

-

Tributylphosphine (PBu₃) (1.5 equiv) [Handle under Argon - Stench] [1][2][3]

Step-by-Step:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolution: Charge the flask with the Phenol (substrate), the Alcohol (R-OH), and PBu₃ in anhydrous toluene (or DCM).

-

Cooling: Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Addition: Add ADDP in one portion (if solid) or dropwise (if dissolved in minimum solvent). Note: The reaction mixture may become heterogeneous initially.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.[2]

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

Protocol B: The Standard Method (For Primary, Unhindered Alcohols)

Use this for simple methyl, ethyl, or benzyl transfers.[1]

Materials:

Step-by-Step:

-

Solvation: Dissolve PPh₃ and the substrate (Phenol) in anhydrous THF under argon. Cool to 0°C.[2][3]

-

Alcohol Addition: Add the target Alcohol.

-

DIAD Addition: Add DIAD dropwise over 15–20 minutes. Crucial: The solution will turn yellow/orange. The slow addition prevents the accumulation of unreacted betaine, which can degrade.

-

Stirring: Stir at 0°C for 30 minutes, then warm to RT.

-

Workup: Concentrate and triturate with cold Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2][3] Filter and purify the supernatant.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Steric hindrance at C4 prevents attack. | Switch to Protocol A (PBu₃/ADDP).[2][3] The smaller phosphine is essential. |

| N-Alkylated Hydrazine | Phenol is too acidic; protonates the betaine too fast, or steric bulk prevents O-alkylation.[1][2][3] | Increase concentration of Alcohol.[2][3][4] Ensure Alcohol is added before DIAD/ADDP. |

| Low Yield (<40%) | 2-OH competition or decomposition.[1][2][3][5] | Although 2-OH is chelated, prolonged heating can lead to bis-alkylation.[1][2][3] Keep reaction time under 24h. |

| Separation Issues | PBu₃ oxide contamination. | Use CMBP (Cyanomethylenetributylphosphorane) – a "soluble" Mitsunobu reagent that simplifies workup [3].[2][3] |

Part 6: References

-

Mitsunobu, O. (1981).[2][3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1][2][3] [1][2][3]

-

Tsunoda, T., Yamamiya, Y., & Itô, S. (1995).[1][2][3] "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction."[1][2][3] Tetrahedron Letters, 36(14), 2529-2530.[1][2][3] [1][2][3]

-

Swamy, K. C. K., et al. (2009).[2][3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.[1][2][3] [1][2][3]

-

Dandapani, S., & Curran, D. P. (2004).[1][2][3] "Separation-Friendly Mitsunobu Reagents."[1][2][3][6] Chemistry – A European Journal, 10(13), 3130-3138.[1][2][3] [1][2][3]

Sources

- 1. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]

- 2. Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | C8H6Cl2O3 | CID 82082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 3,5-dichloro-4-hydroxybenzoate (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 4. wise.fau.edu [wise.fau.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

Methyl 3,5-dichloro-2,4-dihydroxybenzoate in cytokine inhibitor synthesis

Application Note: Methyl 3,5-dichloro-2,4-dihydroxybenzoate in Cytokine Inhibitor Synthesis

Executive Summary

Methyl 3,5-dichloro-2,4-dihydroxybenzoate (MDDB) is a highly privileged pharmacophore scaffold used in the synthesis of Hsp90 (Heat Shock Protein 90) inhibitors , a class of small molecules with potent cytokine-suppressing properties. By competitively binding to the N-terminal ATP-binding pocket of Hsp90, derivatives of MDDB destabilize client proteins (such as RAF, IKK, and JAK), thereby collapsing the signaling cascades (NF-

This guide details the synthetic utility of MDDB, providing a validated protocol for its conversion into a resorcinol-pyrazole based inhibitor, alongside biological validation assays.

Compound Profile & Strategic Utility

The 2,4-dihydroxybenzoate (resorcinol) core is critical for hydrogen bonding with the Asp93 residue in the Hsp90 ATP-binding pocket. The addition of chlorine atoms at the 3- and 5-positions serves two specific medicinal chemistry functions:

-

Lipophilic Filling: The chlorines occupy the hydrophobic sub-pocket of the enzyme, increasing binding affinity compared to the non-chlorinated parent.

-

Metabolic Blocking: Halogenation blocks sites susceptible to Phase I metabolic oxidation, extending the half-life of the final inhibitor.

Table 1: Physicochemical Profile of MDDB

| Property | Value | Relevance |

| CAS Number | 3337-62-0 (Generic) | Identification |

| Molecular Formula | C | Core Scaffold |

| Molecular Weight | 237.04 g/mol | Fragment-based design |

| pKa (Phenolic) | ~6.5 (Estimated) | Acidity enhanced by Cl groups; requires careful base selection during alkylation. |

| Solubility | DMSO, DMF, Methanol | Compatible with standard organic synthesis solvents. |

| Key Moiety | 2,4-Dihydroxy-3,5-dichloro | Mimics ATP adenine ring in kinase/chaperone pockets. |

Synthetic Protocol: Construction of Resorcinol-Based Inhibitors

This protocol describes the conversion of MDDB into a Resorcinol-Isoxazole/Pyrazole Amide , a representative structure for high-potency cytokine inhibitors (analogous to clinical candidates like NVP-AUY922).

Pre-requisites & Safety

-

PPE: Standard lab coat, nitrile gloves, safety goggles.

-

Ventilation: All reactions involving thionyl chloride or alkyl halides must be performed in a fume hood.

-

Inert Atmosphere: Reactions are sensitive to moisture; use dry Nitrogen or Argon.

Step-by-Step Workflow

Stage 1: Selective Protection of Phenolic Hydroxyls Direct coupling is impossible due to the nucleophilic phenols. We use Methoxymethyl (MOM) protection.

-

Dissolution: Dissolve 10.0 g (42 mmol) of Methyl 3,5-dichloro-2,4-dihydroxybenzoate in 100 mL of anhydrous Dichloromethane (DCM).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at 0°C.

-

Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (2.2 eq) over 30 minutes.

-

Note: The 3,5-dichloro substitution increases the acidity of the phenols, making the phenoxide formation rapid.

-

-

Workup: Stir at RT for 4 hours. Quench with saturated NaHCO

. Extract with DCM, dry over Na-

Checkpoint: Verify product (Bis-MOM ether) via TLC (Hexane:EtOAc 8:2).

-

Stage 2: Saponification to Benzoic Acid

-

Hydrolysis: Dissolve the crude MOM-protected ester in THF:Water (1:1). Add LiOH (3 eq).

-

Reaction: Reflux at 60°C for 3 hours.

-

Acidification: Cool to 0°C and carefully acidify to pH 4 using 1M HCl. (Do not go below pH 3 to avoid premature MOM deprotection).

-

Isolation: Filter the white precipitate (3,5-dichloro-2,4-bis(methoxymethoxy)benzoic acid).

Stage 3: Amide Coupling (The "Warhead" Attachment) Connect the scaffold to the amine tail (e.g., 4-amino-isoxazole derivative) which provides solvent exposure and solubility.

-

Activation: Dissolve the acid (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 mins.

-

Coupling: Add the amine partner (e.g., 5-amino-isoxazole or a functionalized piperazine) (1.1 eq).

-

Completion: Stir at RT for 12 hours. Monitor by LC-MS.[1]

-

Purification: Flash chromatography (DCM:MeOH gradient).

Stage 4: Global Deprotection

-

Cleavage: Dissolve the coupled intermediate in Methanol. Add 4M HCl in Dioxane (5 eq).

-

Reaction: Stir at RT for 2-4 hours. The MOM groups will cleave, regenerating the critical 2,4-dihydroxy motif.

-

Final Isolation: Concentrate and recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic from the MDDB scaffold to the active cytokine inhibitor.

Caption: Figure 1. Four-step synthetic route converting MDDB into a bioactive resorcinol-amide inhibitor.

Biological Mechanism & Validation

To validate the synthesized compound as a cytokine inhibitor, one must confirm its mechanism of action (Hsp90 inhibition) and its functional output (reduction of cytokines).

Mechanism of Action (MOA)

The 3,5-dichloro-2,4-dihydroxy ring mimics the adenine ring of ATP. By occupying the ATP-binding pocket of Hsp90, the inhibitor prevents the chaperone from stabilizing "client proteins" like IKK (I

Caption: Figure 2.[2] Mechanism of Action: Hsp90 inhibition leads to client protein degradation and cytokine suppression.

Validation Protocol: PBMC Cytokine Release Assay

Objective: Measure the IC

-

Cell Culture: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

-

Seeding: Plate 100,000 cells/well in 96-well plates in RPMI-1640 media.

-

Treatment: Pre-treat cells with the synthesized inhibitor (serial dilutions: 1 nM to 10

M) for 1 hour. -

Induction: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce cytokine storm. Incubate for 18-24 hours.

-

Quantification: Collect supernatant. Analyze TNF-

and IL-6 levels using a standard Sandwich ELISA kit. -

Analysis: Plot concentration vs. % inhibition to determine IC

. A potent MDDB-derivative should show an IC

References

-

Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research.

-

Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry.

-

Cheung, K. M., et al. (2010). The identification of a resorcinol-based Hsp90 inhibitor with activity in models of inflammation. Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2025). Methyl 3,5-dichloro-2,4-dihydroxybenzoate. National Center for Biotechnology Information.

-

Khandelwal, A., et al. (2013). Hsp90 inhibitors as a new class of antimalarial agents. Antimicrobial Agents and Chemotherapy.

Sources

Preparation of fluorogenic nucleotides using dihydroxybenzoate derivatives

Executive Summary

This Application Note details the protocol for synthesizing high-purity fluorogenic nucleotides utilizing dihydroxybenzoate (DHB) derivatives—specifically 2,4-dihydroxybenzoic acid (β-resorcylic acid) —as the critical synthons for the fluorophore moiety.

Unlike standard labeling methods that rely on commercially available isomeric mixtures of carboxyfluorescein (e.g., 5-FAM/6-FAM), this protocol focuses on the de novo synthesis of structurally defined xanthene dyes where the attachment handle is engineered directly into the xanthene ring system via the DHB precursor. This approach yields nucleotides with superior spectral homogeneity and rigid linker orientations, essential for Single-Molecule Real-Time (SMRT) sequencing , Sequencing-by-Synthesis (SBS) , and high-fidelity enzymatic kinetics assays .

Scientific Principles & Mechanism

The Role of Dihydroxybenzoate (DHB) Derivatives

The core of this protocol is the use of 2,4-dihydroxybenzoic acid (and its halogenated analogs, e.g., 3,5-dichloro-2,4-dihydroxybenzoic acid) to construct the fluorophore.

-

Regiospecificity: Condensing 2,4-dihydroxybenzoic acid with phthalic anhydride yields a xanthene dye with a carboxyl group at the 6-position of the xanthene ring, rather than on the pendant phenyl ring (as seen in Trimellitic anhydride-derived dyes).

-

Spectral Tuning: The use of halogenated DHB derivatives allows for precise tuning of the pKa and emission maxima (e.g., lowering pKa to maintain fluorescence at physiological pH).

-

Linker Rigidity: Attaching the nucleotide linker to the xanthene core reduces "propeller twisting" of the dye, improving quantum yield and FRET efficiency in polymerase active sites.

Fluorogenic Mechanism

The synthesized nucleotides function as Terminal Phosphate-Labeled (TPL) or Base-Labeled substrates.

-

Base-Labeled (Reversible Terminators): The DHB-derived dye is attached via a cleavable linker to the nucleobase (e.g., 5-position of Pyrimidines). Fluorescence is monitored upon incorporation, followed by cleavage.[1][2]

-

Gamma-Phosphate Labeled: The dye is attached to the

-phosphate. The nucleotide is non-fluorescent (quenched) or has a distinct FRET signature when free. Upon polymerization, the dye-polyphosphate is released, generating a distinct signal.

Experimental Workflow Visualization

The following diagram illustrates the chemical synthesis pathway from the DHB precursor to the final fluorogenic nucleotide.

Caption: Synthesis pathway converting 2,4-dihydroxybenzoate into a functionalized fluorogenic nucleotide.

Detailed Protocol

Materials & Reagents

-

Precursors: 2,4-Dihydroxybenzoic acid (Sigma, >97%), Phthalic Anhydride, Resorcinol.

-

Catalysts: Zinc Chloride (ZnCl2, anhydrous), Methanesulfonic acid.

-

Activation: N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), N,N-Diisopropylethylamine (DIPEA).

-

Nucleotide: 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (AA-dUTP) (20 mM solution).

-